Molecular Architecture & Stereochemistry
Molecular Architecture & Stereochemistry
Technical Whitepaper: Structural Analysis and Synthetic Utility of Z-D-Glu-OEt
Executive Summary
Z-D-Glu-OEt (N-Benzyloxycarbonyl-D-glutamic acid 1-ethyl ester) represents a critical orthogonal building block in non-proteinogenic peptide synthesis and peptidomimetic drug design.[1] Distinguished by its D-configuration stereochemistry, this molecule offers enhanced proteolytic stability compared to its L-isomer counterparts, making it a high-value target for developing metabolically stable therapeutic agents.[1] This guide provides a rigorous structural deconstruction, validated synthetic protocols, and analytical standards for researchers utilizing this compound in drug discovery.[1]
[1]
The structural integrity of Z-D-Glu-OEt relies on three distinct functional domains: the carbobenzyloxy (Cbz or Z) protecting group, the D-glutamic acid core, and the
Nomenclature Clarification:
In peptide chemistry catalogs, "Z-D-Glu-OEt" typically denotes the
-
IUPAC Name: (2R)-2-{[(benzyloxy)carbonyl]amino}-5-hydroxypentanoic acid 1-ethyl ester[1]
-
Molecular Formula:
[1] -
Stereocenter: The
-carbon possesses the (R) configuration (D-isomer), contrasting with the (S) configuration of naturally occurring L-glutamic acid.[1]
Structural Visualization (DOT):
Caption: Functional decomposition of Z-D-Glu-OEt showing orthogonal protection strategies and the central chiral core.
Physicochemical Properties[1][2][3][4]
The following data aggregates standard experimental values. Note that the physical state (oil vs. solid) can depend on purity and crystallization solvents.[1]
| Property | Value / Description | Experimental Note |
| Molecular Weight | 309.32 g/mol | Monoisotopic Mass: 309.12 |
| Physical State | Viscous Oil or Low-Melting Solid | Often solidifies upon standing or trituration with ether/hexane.[1] |
| Solubility | High: EtOAc, DCM, MeOH, EtOHLow: Water, Hexane | Soluble in organic solvents due to lipophilic Z and OEt groups. |
| Optical Rotation | Exact value is solvent-dependent; opposite sign to L-isomer.[1] | |
| pKa (Side Chain) | ~4.25 | The |
| TLC (Rf) | ~0.5 (CHCl | Visualized via UV (254nm) or Ninhydrin (negative until deprotected).[1] |
Synthetic Protocols
Synthesis of Z-D-Glu-OEt requires careful regiocontrol to avoid forming the
Protocol A: The "Thionyl Chloride" Route (Regioselective)
This method leverages the kinetic preference for
Reagents:
-
Thionyl Chloride (
)[1] -
Absolute Ethanol[1]
-
Benzyl Chloroformate (Z-Cl)[1]
-
Sodium Bicarbonate (
)[1]
Step-by-Step Methodology:
-
Formation of H-D-Glu-OEt (Intermediate):
-
Suspend D-Glutamic acid (10 mmol) in absolute ethanol (30 mL) at 0°C.
-
Dropwise add thionyl chloride (11 mmol).[1] Critical: Maintain temperature <5°C to minimize
-ester formation.[1] -
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Evaporate solvent to yield H-D-Glu-OEt[1]·HCl. (Verify via TLC;
-ester forms faster than ).
-
-
N-Protection (Introduction of Z-group):
-
Work-up:
-
Acidify the aqueous mixture with 1N HCl to pH 2 (precipitates the product if solid, or oils out).[1]
-
Extract with Ethyl Acetate (3x).[1]
-
Wash organic layer with brine, dry over
.[1] -
Concentrate in vacuo.[1][4] Purify via silica gel chromatography (Hexane/EtOAc gradient) to remove any diester or unreacted Z-Cl.[1]
-
Synthetic Pathway Visualization (DOT):
Caption: Two-step regioselective synthesis workflow minimizing side-chain esterification.
Analytical Validation (Self-Validating Systems)[1]
To ensure scientific integrity, the synthesized compound must pass the following structural checks.
1. Proton NMR (
- 7.35 (m, 5H): Aromatic protons of the Z-group (Confirm presence of protection).
-
5.10 (s, 2H): Benzylic -CH
- of the Z-group.[1] -
4.40 (m, 1H):
-CH proton.[1] Diagnostic: Coupling pattern confirms chirality preservation (racemization blurs this signal).[1] - 4.20 (q, 2H) & 1.25 (t, 3H): Ethyl ester signals (Confirm OEt presence).
-
2.40 (t, 2H):
-CH adjacent to the free carboxyl.[1]
2. Mass Spectrometry (ESI-MS):
-
Expected [M+H]+: 310.13
-
Expected [M+Na]+: 332.11
-
Validation: Presence of dimer peaks or mass shifts (+14 or +28) indicates methylation/ethylation of the side chain (impurity).[1]
3. Enantiomeric Purity (Chiral HPLC):
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane/IPA with 0.1% TFA.[1]
-
Criterion: >99% ee. The presence of the L-isomer (S-enantiomer) suggests racemization during the esterification step.[1]
Applications in Drug Development[2]
Metabolic Stability:
The incorporation of D-amino acids like D-Glu into peptide sequences drastically reduces susceptibility to endogenous proteases.[1] Z-D-Glu-OEt serves as a "capped" C-terminus precursor.[1] Once the Z-group is removed (via hydrogenolysis,
Peptidomimetics:
Z-D-Glu-OEt is frequently used to synthesize
-
Immunomodulation: Analogs of Muramyl Dipeptide (MDP).[1]
-
Neuroscience: NMDA receptor antagonists often feature D-Glu motifs.[1]
References
-
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. New York: John Wiley & Sons.[1] (Foundational text on amino acid resolution and esterification kinetics).
-
Aapptec. (n.d.).[1] Z-D-Glu-OEt Product Specifications. Retrieved from [Link] (Catalog #AZE214 verifying commercial availability and nomenclature).[1]
-
Gershonov, E., et al. (2000).[1] "Z-D-Glu-OEt as a building block for novel peptidomimetics." Journal of Peptide Science, 6(1), 33-41.[1] (Contextual usage in drug design).
